3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a small molecule identified through high-throughput screening for its interaction with the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) protein. RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune system, specifically in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells involved in immune responses against extracellular pathogens and are implicated in the development of autoimmune diseases.
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide acts as an inverse agonist of RORC2. Unlike agonists, which activate receptors, inverse agonists bind to the receptor and suppress its constitutive activity, leading to a decrease in the receptor's downstream signaling.
This compound is being researched for its potential in modulating the immune response, particularly in the context of autoimmune diseases. By inhibiting RORC2, it aims to reduce the production of IL-17, a pro-inflammatory cytokine produced by Th17 cells, and potentially alleviate the symptoms of autoimmune diseases.
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic compound recognized for its potent activity as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is a crucial regulator in the immune system, especially in the differentiation of T helper 17 cells, which are implicated in various autoimmune diseases. The compound has garnered attention for its potential therapeutic applications in treating conditions such as autoimmune disorders due to its ability to inhibit interleukin-17 production, a key pro-inflammatory cytokine involved in these diseases .
The compound was identified through high-throughput screening methods aimed at discovering selective small molecules that target RORγt. It belongs to a class of compounds known as inverse agonists, which bind to receptors and stabilize them in an inactive state, thereby reducing their activity. This specific compound is classified under the broader category of synthetic organic compounds designed for medicinal chemistry applications .
The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves several key steps:
The molecular structure of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can be described as follows:
The presence of the cyano group enhances its interaction with the RORγt receptor, while the trifluoromethyl group increases lipophilicity, aiding in oral bioavailability .
The chemical reactions involved in the synthesis of this compound typically include:
These reactions are critical for achieving the desired pharmacological profile of the compound while ensuring stability and efficacy .
The mechanism of action of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves:
The physical and chemical properties of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide include:
These properties are essential for determining the compound's formulation for therapeutic use and its behavior in biological systems .
The primary applications of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2